(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Description
(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thioxoimidazolidinone core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-3-8-18-11-6-4-10(5-7-11)9-12-13(17)16(2)14(19)15-12/h1,4-7,9H,8H2,2H3,(H,15,19)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYLGWVASKWCGN-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation reaction of 2-thioxoimidazolidin-4-one with 4-(prop-2-yn-1-yloxy)benzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)
Substitution: NaOCH3, dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology and Medicine
This compound has shown potential in biological applications, particularly as an antidiabetic agent. Studies have demonstrated its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism, making it a promising candidate for diabetes treatment .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to its ability to bind to the active site of α-amylase, inhibiting its enzymatic activity and thereby reducing the breakdown of carbohydrates into glucose . This interaction is facilitated by the compound’s thioxoimidazolidinone core, which forms stable complexes with the enzyme.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(4-(prop-2-yn-1-yloxy)benzylidene)benzohydrazide: This compound shares the benzylidene group but differs in its core structure, which is a benzohydrazide instead of a thioxoimidazolidinone.
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde: Similar in having the prop-2-yn-1-yloxy group, but it features a benzoyl and benzaldehyde moiety.
Uniqueness
What sets (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its thioxoimidazolidinone core, which imparts unique chemical reactivity and biological activity. This core structure is less common in similar compounds, making it a valuable scaffold for developing new drugs and materials.
Biological Activity
The compound (5Z)-3-Methyl-5-{[4-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one (CAS Number: 429634-71-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 280.32 g/mol. The structure includes an imidazolidinone core, a sulfanylidene group, and a prop-2-yn-1-yloxy phenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:
- Formation of the Imidazolidine Core : This is achieved through the reaction of thioamide with an α-haloketone.
- Introduction of the Prop-2-yn-1-yloxy Phenyl Group : This step involves a condensation reaction with 4-(prop-2-yn-1-yloxy)benzaldehyde.
- Final Modifications : Additional substitutions may be performed to enhance biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest potent activity, comparable to standard antibiotics like ciprofloxacin.
Antifungal Activity
The compound also shows antifungal activity against species such as Candida albicans and Aspergillus niger. The antifungal efficacy was assessed using serial dilution methods, revealing promising results that suggest its potential as a therapeutic agent in treating fungal infections.
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Studies indicate that it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX).
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes related to oxidative stress and inflammation.
- Cell Signaling Modulation : It potentially modulates pathways such as NF-kB and MAPK, which are critical in cell proliferation and inflammation.
Case Studies
Several studies have highlighted the biological potential of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial effects against clinical strains of E. coli and P. aeruginosa, demonstrating MIC values as low as 0.21 µM.
- The binding interactions were analyzed through molecular docking studies, indicating strong binding affinities to target enzymes.
-
Anti-inflammatory Study :
- An investigation into the anti-inflammatory properties revealed that treatment with this compound reduced inflammatory markers in vitro, supporting its potential use in inflammatory diseases.
Q & A
Basic: What are the key synthetic routes for this compound, and how can purity be optimized?
The compound is synthesized via multi-step organic reactions, typically involving:
- Condensation reactions : A thiazolidinone core is formed by reacting aldehydes with thiourea derivatives under reflux conditions in ethanol or DMF .
- Substitution reactions : Functional groups (e.g., prop-2-yn-1-yloxy) are introduced via nucleophilic substitution using alkyl halides or acyl chlorides .
- Purification : Recrystallization (using DMF/EtOH mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Basic: Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : H and C NMR confirm regiochemistry and Z/E isomerism of the methylidene group .
- IR spectroscopy : Identifies thione (C=S, ~1200 cm) and carbonyl (C=O, ~1700 cm) stretches .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How do reaction mechanisms differ for oxidation vs. reduction of the thione group?
- Oxidation : Hydrogen peroxide or KMnO converts the thione (C=S) to sulfoxide (C-SO) or sulfone (C-SO), altering electronic properties and bioactivity. Solvent polarity (e.g., DCM vs. HO) influences reaction kinetics .
- Reduction : NaBH selectively reduces the thione to a thiol (C-SH), which can dimerize or form disulfide bridges. Steric hindrance from the methylidene group may slow reduction rates .
Advanced: What methodologies are used to evaluate antimicrobial and anticancer activity?
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) and disk diffusion (zone of inhibition) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated. Synergistic studies with doxorubicin assess combinatorial effects .
Advanced: How can computational docking predict binding interactions with biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., COX-2, EGFR). The methylidene and propynyloxy groups show π-π stacking with hydrophobic pockets, while the thione forms hydrogen bonds .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis targets .
Advanced: How does this compound compare structurally and functionally to other thiazolidinone derivatives?
- Structural comparisons : The propynyloxy group enhances electron-withdrawing effects vs. ethoxy/isopropoxy analogs, increasing electrophilicity .
- Functional differences : Higher logP values (calculated ~3.8) improve membrane permeability compared to polar derivatives, correlating with improved in vivo bioavailability .
Advanced: How does pH influence the compound’s stability and reactivity?
- Acidic conditions (pH < 5) : Protonation of the thione sulfur increases electrophilicity, accelerating nucleophilic substitution but risking hydrolysis of the imidazolidinone ring .
- Basic conditions (pH > 9) : Deprotonation of the thione destabilizes the core, requiring buffered solutions (e.g., PBS) for biological assays .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Pd/C or CuI improves coupling efficiency in Sonogashira reactions for propynyloxy incorporation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side-product formation .
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., condensation), achieving >80% yield vs. 60% in batch .
Advanced: How are biological targets (e.g., enzymes) identified for this compound?
- Enzyme inhibition assays : Test against a panel (e.g., kinases, proteases) using fluorescence-based substrates. IC values <10 µM suggest high affinity .
- Pull-down assays : Biotinylated derivatives immobilized on streptavidin beads isolate binding proteins from cell lysates for LC-MS/MS identification .
Advanced: What pharmacokinetic challenges arise due to the compound’s structural features?
- Low solubility : LogP ~4.2 necessitates formulation with cyclodextrins or liposomes for in vivo delivery .
- Metabolic stability : Microsomal assays (human liver microsomes) reveal rapid oxidation of the propynyl group, prompting pro-drug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
